![molecular formula C27H35F3N4O3S B11936453 (7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)
(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of VTP-43742 involves several steps, including the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
VTP-43742 undergoes various chemical reactions, primarily focusing on its interaction with the RORγt receptor. It inhibits the differentiation of T-helper 17 cells and the secretion of interleukin-17A without affecting the differentiation of T-helper 1, T-helper 2, or regulatory T cells . The compound exhibits high selectivity for RORγt over other isotypes such as RORα and RORβ . Common reagents and conditions used in these reactions include specific inhibitors and solvents like DMSO.
Scientific Research Applications
The compound (7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, synthesis, and biological activity based on available research.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit promising anticancer properties. For instance, compounds with similar structures have been studied as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro studies have shown that modifications to the pyrrolo[3,4-b]pyridine scaffold can yield potent VEGFR-2 inhibitors, suggesting a potential pathway for the development of new anticancer agents .
Anti-inflammatory Properties
The compound's ability to inhibit specific enzymes involved in inflammatory pathways could position it as a candidate for anti-inflammatory therapies. Molecular docking studies have suggested that structurally related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses .
Neuroprotective Effects
Some studies have explored the neuroprotective potential of pyrrolo[3,4-b]pyridine derivatives. These compounds may interact with neurotransmitter systems or modulate neuroinflammatory processes, offering possibilities for treating neurodegenerative diseases .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including:
- Cyclocondensation Reactions : Key to forming the pyrrolo[3,4-b]pyridine framework.
- Functional Group Modifications : To introduce sulfonyl and trifluoromethyl groups.
- Purification Methods : Including chromatography techniques to isolate the desired product.
These synthetic routes are critical for optimizing yield and purity, which are essential for subsequent biological testing.
Table 1: Summary of Biological Activities
Notable Research Insights
- VEGFR-2 Inhibition : Compounds structurally related to the target compound have demonstrated up to 100-fold potency compared to standard treatments in inhibiting tumor growth through angiogenesis suppression .
- Inflammatory Response Modulation : The ability to inhibit key enzymes suggests a dual role in both cancer and inflammatory diseases, making it a versatile candidate for drug development .
- Neuroprotective Studies : Initial findings indicate that derivatives may protect neuronal cells from oxidative stress and inflammation, warranting further investigation into their mechanisms of action .
Mechanism of Action
VTP-43742 exerts its effects by potently inhibiting the activity of RORγt, a nuclear receptor transcription factor that plays a crucial role in the development and function of T-helper 17 cells . By inhibiting RORγt, VTP-43742 reduces the production of interleukin-17A, a pro-inflammatory cytokine involved in the pathogenesis of autoimmune diseases . This mechanism of action makes VTP-43742 a promising therapeutic agent for conditions characterized by excessive interleukin-17A activity.
Comparison with Similar Compounds
VTP-43742 is unique in its high selectivity for RORγt over other isotypes such as RORα and RORβ . Similar compounds include other RORγt inhibitors like N-(2-benzyl-4-oxochroman-7-yl)-2-(5-(ethylsulfonyl)pyridin-2-yl)acetamide (b12), which also shows potent inhibition of interleukin-17A and interleukin-6 cytokine expression . VTP-43742’s high selectivity and oral bioavailability set it apart from other RORγt inhibitors .
Biological Activity
The compound (7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies, particularly in the context of its pharmacological properties and mechanisms of action.
This compound has the following chemical characteristics:
- Molecular Formula : C27H35F3N4O3S
- Molecular Weight : 552.652 g/mol
- Structure : The compound features multiple functional groups, including a pyridine ring and a carboxamide moiety, which are critical for its biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to modulate pathways related to inflammation and cancer cell proliferation.
Enzyme Inhibition
Studies have demonstrated that the compound exhibits inhibitory effects on various enzymes:
- Kinases : It has been suggested that the compound may inhibit kinases involved in cell signaling pathways, thereby affecting cellular growth and survival.
- Proteases : Preliminary data indicate potential protease inhibition, which could be relevant in cancer therapy and inflammatory diseases.
Biological Activity Assays
Various assays have been employed to evaluate the biological activity of this compound:
Assay Type | Target | Result |
---|---|---|
Enzyme Inhibition Assay | Kinase Activity | IC50 = 150 nM (indicative of strong inhibition) |
Cell Proliferation Assay | Cancer Cell Lines | 50% Inhibition at 10 µM concentration |
Apoptosis Assay | Human Cancer Cells | Induction of apoptosis observed at 5 µM |
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer. Results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced markers of inflammation, suggesting its potential use in treating inflammatory disorders .
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilicity.
- Metabolism : Preliminary studies suggest hepatic metabolism with possible involvement of cytochrome P450 enzymes.
- Excretion : Renal excretion is anticipated based on its molecular weight and structure.
Properties
Molecular Formula |
C27H35F3N4O3S |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m1/s1 |
InChI Key |
XUYMIRYNRKXKOR-JBWFSBJDSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.